1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound with significant relevance in chemical research and pharmaceutical applications. This compound is characterized by its unique structural features, which include a piperidine core substituted with sulfonyl groups and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 447.91 g/mol.
The compound falls under the classification of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable candidate for various scientific applications.
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine involves several key steps:
The molecular structure of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine can be described as follows:
InChI=1S/C16H21ClF3NO4S2/c1-11(2)10-26(22,23)13-4-3-7-21(9-13)27(24,25)12-5-6-15(17)14(8-12)16(18,19)20/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3
CC(C)CS(=O)(=O)N1CCN(C2=CC=C(OC[C@@H]3CCN(C(=O)OC4(C)CC4)C[C@H]3O)C=N2)CC1
This structural complexity contributes to its unique reactivity and potential biological activity.
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine participates in various chemical reactions typical of sulfonamides and piperidine derivatives:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance:
The mechanism of action for compounds like 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine often involves interactions at cellular targets:
Research indicates that related compounds can modulate biological pathways by acting on G protein-coupled receptors or inhibiting enzymes involved in inflammatory responses .
Thermal stability studies indicate that the compound remains stable up to certain temperatures (e.g., 170°C), making it suitable for various applications in synthetic chemistry .
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine has several scientific uses:
Research has shown that similar compounds exhibit significant anti-inflammatory and antimicrobial properties, suggesting potential applications in drug development aimed at treating infections or inflammatory diseases .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2